4-Amino-3-methoxybenzamide
Overview
Description
4-Amino-3-methoxybenzamide: is an organic compound with the molecular formula C8H10N2O2 . It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-methoxybenzamide involves the reduction of 3-Methoxy-4-nitrobenzamide. The reaction typically employs hydrogen gas in the presence of a palladium catalyst on activated carbon. The reaction is carried out in ethanol at room temperature for approximately 19 hours. The product is then isolated by filtration and evaporation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
4-Amino-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its role as an inhibitor of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes.
Industry: Utilized in the development of antistaphylococcal compounds and as a model compound for drug design.
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxybenzamide involves its interaction with specific molecular targets:
Inhibition of Poly (ADP-ribose) Polymerase: The compound inhibits the enzyme poly (ADP-ribose) polymerase, which plays a crucial role in DNA repair.
Bacterial Cell Division: The compound affects cell division in Bacillus subtilis by inhibiting ADP-ribosyltransferase, leading to filamentation and cell lysis.
Comparison with Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with the amino and methoxy groups swapped.
4-Amino-5-chloro-N-2-methoxybenzamide: A related compound used as an antiemetic and in treating gastroesophageal reflux disease.
Uniqueness: 4-Amino-3-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit poly (ADP-ribose) polymerase and affect bacterial cell division sets it apart from other benzamide derivatives.
Properties
IUPAC Name |
4-amino-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFTBDWIPJACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707719 | |
Record name | 4-Amino-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211374-82-2 | |
Record name | 4-Amino-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211374-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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